molecular formula C6H10ClN4O5P B14331223 N,N'-Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphorodiamidic chloride CAS No. 102054-53-5

N,N'-Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphorodiamidic chloride

Katalognummer: B14331223
CAS-Nummer: 102054-53-5
Molekulargewicht: 284.59 g/mol
InChI-Schlüssel: IZLCBIAXXCKIIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(2-oxo-3-oxazolidinylamino)chlorophosphine oxide is a chemical compound with the molecular formula C6H10ClN4O5P and a molecular weight of 284.59 g/mol . This compound is known for its unique structure, which includes oxazolidinyl groups and a chlorophosphine oxide moiety. It is used in various scientific research applications due to its reactivity and functional properties.

Vorbereitungsmethoden

The synthesis of Bis(2-oxo-3-oxazolidinylamino)chlorophosphine oxide involves the reaction of chlorophosphine oxide with oxazolidinylamine derivatives under controlled conditions. The reaction typically requires an inert atmosphere and specific temperature settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain product purity and consistency .

Analyse Chemischer Reaktionen

Bis(2-oxo-3-oxazolidinylamino)chlorophosphine oxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The chlorophosphine oxide group can be substituted with other nucleophiles, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols.

Wissenschaftliche Forschungsanwendungen

Bis(2-oxo-3-oxazolidinylamino)chlorophosphine oxide is utilized in various scientific research fields:

Wirkmechanismus

The mechanism of action of Bis(2-oxo-3-oxazolidinylamino)chlorophosphine oxide involves its interaction with specific molecular targets, such as enzymes and proteins. The oxazolidinyl groups can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the chlorophosphine oxide moiety can participate in various chemical reactions, altering the function of target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to Bis(2-oxo-3-oxazolidinylamino)chlorophosphine oxide include:

Bis(2-oxo-3-oxazolidinylamino)chlorophosphine oxide is unique due to its specific combination of functional groups, which confer distinct reactivity and applications in various scientific fields.

Eigenschaften

CAS-Nummer

102054-53-5

Molekularformel

C6H10ClN4O5P

Molekulargewicht

284.59 g/mol

IUPAC-Name

3-[[chloro-[(2-oxo-1,3-oxazolidin-3-yl)amino]phosphoryl]amino]-1,3-oxazolidin-2-one

InChI

InChI=1S/C6H10ClN4O5P/c7-17(14,8-10-1-3-15-5(10)12)9-11-2-4-16-6(11)13/h1-4H2,(H2,8,9,14)

InChI-Schlüssel

IZLCBIAXXCKIIV-UHFFFAOYSA-N

Kanonische SMILES

C1COC(=O)N1NP(=O)(NN2CCOC2=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.